molecular formula C13H13NO B1267711 (4-Aminophenyl)(phenyl)methanol CAS No. 25782-57-4

(4-Aminophenyl)(phenyl)methanol

Cat. No. B1267711
CAS RN: 25782-57-4
M. Wt: 199.25 g/mol
InChI Key: MLALGQXFSSDNGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate processes such as the double reduction of cyclic sulfonamides, as seen in the creation of similar phenylpyrrolidinyl methanols. These methods typically employ reductions and intramolecular Heck reactions, showcasing the complexity and efficiency of modern synthetic routes (Evans, 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to (4-Aminophenyl)(phenyl)methanol, such as various methanone derivatives, is often elucidated using techniques like X-ray diffraction. These studies reveal aspects like conformational disorder and the nonplanarity of certain molecular rings, which are crucial for understanding the chemical behavior and reactivity of these compounds (Akkurt et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving (4-Aminophenyl)(phenyl)methanol derivatives can lead to the formation of complex structures such as benzopyrroloxazines, with the reaction pathways often being influenced by the reactivity of functional groups like amino and hydroxyl (Amalʼchieva et al., 2022). The structural and electronic properties of these compounds can significantly impact their reactivity and interactions with other molecules.

Physical Properties Analysis

The physical properties, including solvatochromism and solvatochromic switches, of related compounds indicate their potential applications in materials science and molecular probes. The interaction with solvents and the resultant color changes underscore the sensitivity of these compounds to their environment, which can be leveraged in sensor technologies and solvation studies (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of (4-Aminophenyl)(phenyl)methanol and its derivatives, such as their behavior in nucleophilic substitution reactions and interaction with ions like methoxide, are essential for understanding their potential in synthetic applications and molecular recognition processes. These interactions are often explored through computational studies and quantum-chemical calculations, providing insights into the molecules' reactivity patterns and stability under various conditions (Morley & Naji, 1997).

Scientific Research Applications

Applications in Organic Synthesis

(4-Aminophenyl)(phenyl)methanol has been utilized in various organic synthesis processes. For instance, its derivatives are used in the sequential alkylation and heterocyclization of β-(2-aminophenyl)-α,β-ynones, leading to the production of functionalized 4-alkylquinolines. This process, promoted by electrogenerated carbanions, demonstrates moderate to high yields, highlighting its efficiency in synthesizing quinoline derivatives (Arcadi et al., 2007).

Role in Lipid Dynamics

Methanol, a common solvent for (4-Aminophenyl)(phenyl)methanol, significantly influences lipid dynamics in biological and synthetic membranes. Studies using small-angle neutron scattering revealed that methanol affects the transfer and flip-flop kinetics of lipids in membranes, with potential implications for understanding membrane structure-function relationships (Nguyen et al., 2019).

Development of Novel Protecting Groups

The compound tris(4-azidophenyl)methanol, a derivative of (4-Aminophenyl)(phenyl)methanol, has been identified as a novel and multifunctional thiol protecting group. This compound is useful in peptoid synthesis and can be cleaved under mild conditions, providing new avenues for material chemistry applications (Qiu et al., 2023).

Catalysis and Reaction Enhancement

(4-Aminophenyl)(phenyl)methanol derivatives have been employed in palladium-catalyzed C-H halogenation reactions. These reactions demonstrate advantages such as higher yields, better selectivity, and practicality compared to traditional methods. This highlights the role of such compounds in enhancing catalytic reactions and increasing chemical diversity (Sun et al., 2014).

Applications in Fluorescent Logic Gates

Compounds derived from (4-Aminophenyl)(phenyl)methanol have been used in the creation of fluorescent logic gates. These compounds exhibit changes in fluorescent properties based on solvent polarity, pH, metal ions, and other factors. Such characteristics make them suitable for applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Antiinflammatory Activity

A series of 4-aminobenzophenones, structurally related to (4-Aminophenyl)(phenyl)methanol, demonstrated potent anti-inflammatory activity. These compounds inhibited the release of proinflammatory cytokines and were found to be selective inhibitors of p38 MAP kinase, indicating their potential in anti-inflammatory drug development (Ottosen et al., 2003).

Safety And Hazards

“(4-Aminophenyl)(phenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and germ cell mutagenicity . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions for “(4-Aminophenyl)(phenyl)methanol” could involve its use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . It could also be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

properties

IUPAC Name

(4-aminophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALGQXFSSDNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287355
Record name (4-aminophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(phenyl)methanol

CAS RN

25782-57-4
Record name NSC50521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-aminophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Mannam, G Sekar - Tetrahedron: Asymmetry, 2009 - Elsevier
An enantiopure galactose oxidase (GO) enzyme model has been synthesized from readily available (R)-BINAM and Cu(OTf) 2 , and the enantiopure GO model has been effectively …
Number of citations: 34 www.sciencedirect.com
H Wang, R Wang, K Cai, H He, Y Liu, J Yen… - Nature chemical …, 2017 - nature.com
Distinguishing cancer cells from normal cells through surface receptors is vital for cancer diagnosis and targeted therapy. Metabolic glycoengineering of unnatural sugars provides a …
Number of citations: 262 www.nature.com
H Wang - 2016 - ideals.illinois.edu
The aim of my Ph. D. research is to develop a new, transformative cancer targeted therapy via the combination of unnatural sugar-mediated controlled metabolic cell labeling and …
Number of citations: 2 www.ideals.illinois.edu
Z Yang, ZM Liu, Z Li
Number of citations: 0

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